2-Methyl-6-(trifluoromethyl)pyridine-4-sulfonyl chloride
Description
Properties
Molecular Formula |
C7H5ClF3NO2S |
|---|---|
Molecular Weight |
259.63 g/mol |
IUPAC Name |
2-methyl-6-(trifluoromethyl)pyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C7H5ClF3NO2S/c1-4-2-5(15(8,13)14)3-6(12-4)7(9,10)11/h2-3H,1H3 |
InChI Key |
DYOXEPYSRDERFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C(F)(F)F)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Strategies
Direct Sulfonation/Chlorosulfonation
Direct sulfonation of pre-functionalized pyridine intermediates is a common approach. For example, EP2963019B1 outlines a method for pyridine-3-sulfonyl chloride using chlorobenzene or trifluoromethylbenzene as solvents. Adapting this protocol:
- Starting Material : 2-Methyl-6-(trifluoromethyl)pyridine.
- Sulfonation : React with chlorosulfonic acid (ClSO₃H) at 0–5°C to form the sulfonic acid intermediate.
- Chlorination : Treat with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to yield the sulfonyl chloride.
Key Data :
Multi-Step Synthesis from Pyridine Precursors
Hantzsch-Type Cyclization
A three-component reaction involving ethyl trifluoroacetoacetate, methyl ketones, and ammonium acetate forms the pyridine core. PMC8175224 demonstrates this for trifluoromethylpyridines:
- Cyclization : Ethyl 3-(trifluoromethyl)-3-oxopropanoate reacts with acetone and NH₄OAc to form 4-(trifluoromethyl)pyridin-2-one.
- Chlorination : Treat with POCl₃ or SOCl₂ to introduce the sulfonyl chloride group.
Optimization :
Cross-Coupling Reactions
CN109232399B details bromination and Suzuki coupling for functionalized pyridines:
Functional Group Transformations
Industrial-Scale Considerations
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, or sulfonyl thioethers.
Key Reagents and Conditions
Example: Reaction with benzylamine yields N-benzyl-2-methyl-6-(trifluoromethyl)pyridine-4-sulfonamide, a precursor for bioactive molecules.
Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions to form biaryl or heteroaryl systems.
Suzuki-Miyaura Coupling
| Boronic Acid | Product | Conditions | Yield |
|---|---|---|---|
| Phenylboronic acid | 4-Biphenylsulfonyl derivative | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | 65% |
| 4-Pyridylboronic acid | Heteroaryl-sulfonyl adduct | Same as above | 58% |
This reactivity is exploited in agrochemical synthesis, such as derivatives of sulfoxaflor .
Electrophilic Aromatic Substitution
The electron-deficient pyridine ring directs electrophiles to specific positions:
-
Nitration : Occurs at the 5-position using HNO₃/H₂SO₄, yielding nitro derivatives (45–60% yield) .
-
Halogenation : Bromine in acetic acid substitutes at the 3-position (55% yield) .
Reduction Reactions
The sulfonyl chloride group can be reduced to thiols or disulfides:
| Reducing Agent | Product | Conditions |
|---|---|---|
| LiAlH₄ | Pyridine-4-thiol | Dry THF, 0°C → RT |
| Zn/HCl | Disulfide dimer | HCl, reflux |
Thiol derivatives serve as intermediates for metal-organic frameworks.
Stability Under Thermal/Oxidative Conditions
-
Thermal decomposition : Above 200°C, releases SO₂ and HCl, forming 2-methyl-6-(trifluoromethyl)pyridine.
-
Oxidation : Trifluoromethyl group resists oxidation, but prolonged exposure to H₂O₂ converts sulfonyl chloride to sulfonic acid (80% conversion).
Reaction Comparison Table
| Reaction Type | Reagent | Major Product | Application |
|---|---|---|---|
| Nucleophilic substitution | Amines | Sulfonamides | Drug candidates |
| Suzuki coupling | Boronic acids | Biaryl sulfonates | Materials science |
| Reduction | LiAlH₄ | Thiols | Catalysis |
Scientific Research Applications
2-Methyl-6-(trifluoromethyl)pyridine-4-sulfonyl chloride has several scientific research applications:
Chemistry: Used as a chiral derivatizing agent in the determination of the enantiomeric excess of alcohols and amines.
Biology: Serves as an important intermediate in the synthesis of biologically active compounds.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(trifluoromethyl)pyridine-4-sulfonyl chloride involves its ability to act as an electrophile in various chemical reactions. The trifluoromethyl group enhances the electrophilicity of the compound, making it more reactive towards nucleophiles. This property is exploited in the synthesis of complex organic molecules .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below compares structural features and functional groups of 2-methyl-6-(trifluoromethyl)pyridine-4-sulfonyl chloride with analogous sulfonyl chlorides and heterocyclic derivatives:
| Compound Name | Core Structure | Substituents | Key Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|---|
| This compound | Pyridine | 2-CH₃, 6-CF₃, 4-SO₂Cl | Sulfonyl chloride | ~265.63 |
| Pyridine-4-sulfonyl chloride | Pyridine | 4-SO₂Cl | Sulfonyl chloride | ~177.62 |
| 1-Methyl-1H-imidazole-2-sulfonyl chloride | Imidazole | 1-CH₃, 2-SO₂Cl | Sulfonyl chloride | ~164.60 |
| 5-Bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) | Pyrimidine | 2-CH₃, 6-CF₃, 4-O-linked benzamide | Amide, trifluoromethyl | ~527.31 |
Key Observations :
- Pyrimidine-based analogs (e.g., compound 5o in ) demonstrate significant antifungal activity, suggesting that trifluoromethyl and methyl substituents on heterocycles may contribute to bioactivity .
Reactivity and Stability
- Instability of Sulfonyl Chlorides : Like pyridine-4-sulfonyl chloride and imidazole sulfonyl chlorides (), the target compound is thermally unstable above 0°C, necessitating immediate use or cold storage to prevent decomposition .
- Electrophilicity: The sulfonyl chloride group in the target compound is highly electrophilic, similar to other aromatic sulfonyl chlorides. However, the electron-withdrawing trifluoromethyl group may increase its reactivity toward nucleophiles compared to non-fluorinated analogs.
Biological Activity
2-Methyl-6-(trifluoromethyl)pyridine-4-sulfonyl chloride is a chemical compound characterized by its unique structure, which includes a trifluoromethyl group and a sulfonyl chloride functional group. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals. The trifluoromethyl group is known to enhance lipophilicity, which may improve the biological activity of compounds.
- Molecular Formula : C₇H₅ClF₃NO₂S
- Molecular Weight : 245.6 g/mol
- Structure : Contains a pyridine ring substituted at the 2-position with a methyl group and at the 6-position with a trifluoromethyl group, while the 4-position features a sulfonyl chloride group.
Antimicrobial Activity
Research indicates that pyridine derivatives with trifluoromethyl substitutions can exhibit significant antimicrobial properties. For example, similar compounds have shown effectiveness against various bacterial strains and fungi, suggesting that this compound may also possess such activities .
Anticancer Activity
Studies on related pyridine compounds have reported promising anticancer activities. For instance, some derivatives have demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, indicating a potential therapeutic window for drug development .
Case Studies and Research Findings
- Synthesis and Evaluation of Trifluoromethyl Pyridines :
- Impact on Enzyme Activity :
- In Vivo Studies :
Comparative Analysis
The following table summarizes the biological activities of selected compounds related to this compound:
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 2-methyl-6-(trifluoromethyl)pyridine-4-sulfonyl chloride?
- Methodological Answer : The compound is typically synthesized via postsynthetic modification of pyridine derivatives using sulfonyl chloride reagents. For example, reactions involving 2-pyridinylsulfonyl chloride derivatives are conducted in dichloromethane with pyridine as a base at room temperature for 24 hours. These conditions minimize side reactions and ensure efficient sulfonation . Key variables include solvent polarity, reaction time, and stoichiometric ratios (Table 1).
Table 1: Reaction Optimization Variables
| Solvent | Base | Time (h) | Yield (%) |
|---|---|---|---|
| CH₂Cl₂ | Pyridine | 24 | ~85* |
| Example from analogous sulfonyl chloride synthesis |
Q. How should researchers safely handle and store this compound?
- Methodological Answer : Due to its sulfonyl chloride reactivity, strict safety protocols are required:
- Use PPE (gloves, goggles, lab coat) and work in a fume hood.
- Avoid inhalation/contact; decompose residual material with ice-cold water or alkaline solutions.
- Store under anhydrous conditions at 2–8°C in sealed, inert containers. Waste must be segregated and treated by certified hazardous waste handlers .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : To confirm the trifluoromethyl group and sulfonyl chloride moiety.
- FT-IR : Identify S=O stretching (~1360 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹).
- LC-MS : Verify molecular ion peaks (e.g., [M+H]⁺) and purity. Note that commercial suppliers may not provide analytical data, necessitating in-house validation .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s stability under varying reaction conditions?
- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the sulfonyl chloride site but may reduce hydrolytic stability. To mitigate decomposition:
- Avoid protic solvents (e.g., H₂O, alcohols) unless reactions are conducted at low temperatures.
- Monitor stability via time-resolved ¹⁹F NMR in deuterated solvents (e.g., CDCl₃) to track fluorine environments .
Q. What strategies optimize its use in covalent organic framework (COF) or metal-organic framework (MOF) functionalization?
- Methodological Answer : This sulfonyl chloride acts as a linker for postsynthetic modification of MOFs (e.g., CAU-1-NH₂). Optimize by:
- Pre-activating the MOF with a base (e.g., pyridine) to enhance nucleophilic substitution.
- Adjusting solvent polarity (e.g., dichloromethane vs. DMF) to balance diffusion and reactivity.
- Extended reaction times (24–48 hours) improve grafting efficiency, as shown in CAU-1-NH₂ systems .
Q. How can researchers resolve contradictions in reported reactivity with amines or alcohols?
- Methodological Answer : Discrepancies often arise from competing nucleophilic attack pathways. Systematic analysis includes:
- Competitive Kinetics : Compare reaction rates of primary vs. secondary amines using LC-MS.
- pH Control : Use buffered conditions (e.g., pH 7–9) to suppress hydrolysis.
- In Situ Monitoring : Employ Raman spectroscopy to track sulfonate ester vs. sulfonamide formation .
Q. What are its applications in synthesizing biologically active sulfonamides?
- Methodological Answer : As a sulfonylating agent, it reacts with amines to form sulfonamide derivatives for drug discovery. Key steps:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
